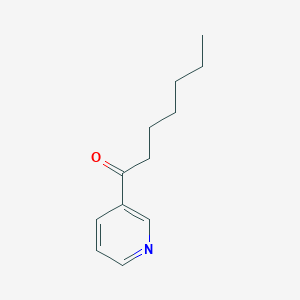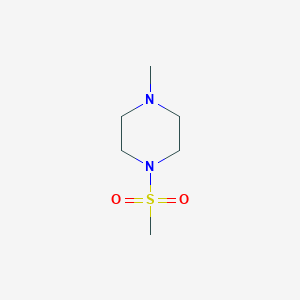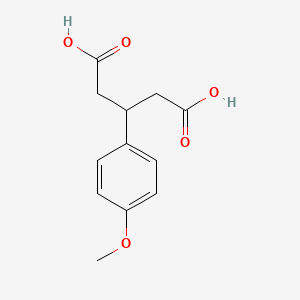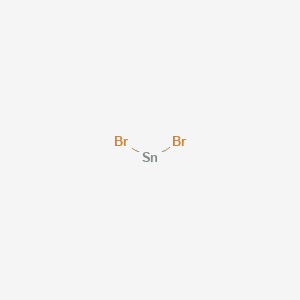
Tin(II) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(II) bromide, also known as stannous bromide, is a chemical compound with the formula SnBr₂. It is composed of tin in the +2 oxidation state and bromide ions. This compound is typically a yellowish solid and is known for its reducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin(II) bromide can be synthesized by reacting metallic tin with hydrobromic acid (HBr). The reaction is as follows:
Sn+2HBr→SnBr2+H2
This reaction involves distilling off the water and hydrobromic acid and then cooling the mixture .
Industrial Production Methods: In industrial settings, the preparation of tin dibromide follows the same basic reaction but is conducted on a larger scale. The reaction must be carefully controlled to prevent the formation of tin(IV) bromide, which can occur in the presence of oxygen .
Types of Reactions:
Oxidation and Reduction: this compound acts as a reducing agent. It can be oxidized to tin(IV) bromide in the presence of strong oxidizing agents.
Substitution: this compound can undergo substitution reactions with various organic compounds to form organotin compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as bromine or chlorine can oxidize tin dibromide.
Substitution: Organic bromides can react with tin dibromide to form organotin compounds under mild conditions.
Major Products Formed:
Oxidation: Tin(IV) bromide (SnBr₄)
Substitution: Organotin compounds such as alkyltin tribromides.
Scientific Research Applications
Tin(II) bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of organotin compounds.
Biology: this compound is used in the study of metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into the potential use of tin dibromide in pharmaceuticals, particularly in the synthesis of new drugs.
Industry: It is used in the production of semiconductors and other electronic materials .
Mechanism of Action
The mechanism by which tin dibromide exerts its effects is primarily through its ability to act as a Lewis acid. It can form adducts with donor molecules, facilitating various chemical reactions. In biological systems, tin dibromide can interact with metalloproteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- Tin(II) chloride (SnCl₂)
- Tin(IV) bromide (SnBr₄)
- Tin(II) iodide (SnI₂)
Comparison:
- Tin(II) chloride: Similar to tin dibromide, tin(II) chloride is a reducing agent and forms similar adducts with donor molecules. it is colorless compared to the yellowish tin dibromide .
- Tin(IV) bromide: This compound is an oxidized form of tin dibromide and has different chemical properties, including a higher oxidation state and different reactivity .
- Tin(II) iodide: Tin(II) iodide is another halide of tin in the +2 oxidation state. It is bright orange, contrasting with the yellowish color of tin dibromide .
Tin(II) bromide’s unique properties, such as its reducing nature and ability to form various adducts, make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
Br2Sn |
|---|---|
Molecular Weight |
278.52 g/mol |
IUPAC Name |
dibromotin |
InChI |
InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |
InChI Key |
ZSUXOVNWDZTCFN-UHFFFAOYSA-L |
Canonical SMILES |
Br[Sn]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


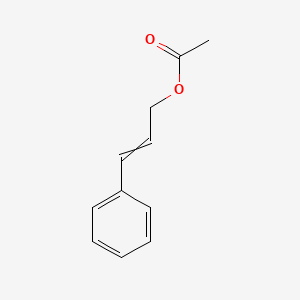
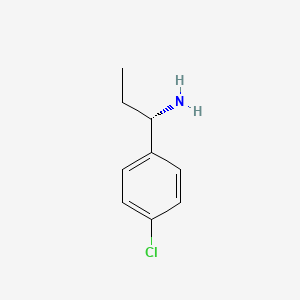
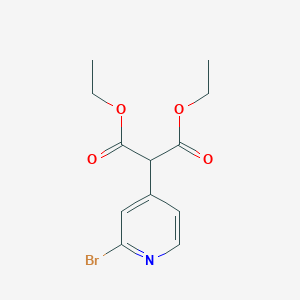
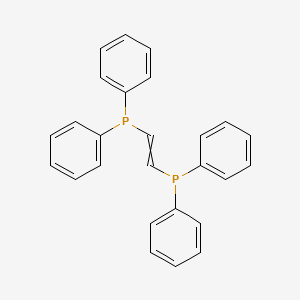
![(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D](/img/structure/B8816672.png)
![3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B8816673.png)
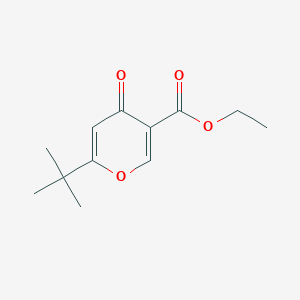
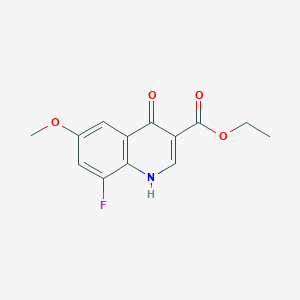
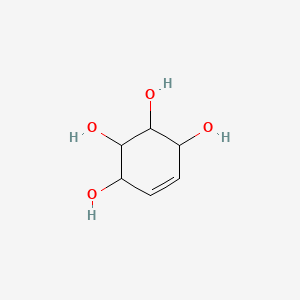
![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-](/img/structure/B8816695.png)
